molecular formula C12H13N3O B1467569 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1494151-05-1

1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1467569
CAS No.: 1494151-05-1
M. Wt: 215.25 g/mol
InChI Key: FEHHKBGTEVXAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dimethylphenyl group attached to a triazole ring, which is further substituted with a carbaldehyde group

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-9-3-4-11(5-10(9)2)6-15-7-12(8-16)13-14-15/h3-5,7-8H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHHKBGTEVXAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzyl chloride with sodium azide to form the corresponding azide, which then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The resulting triazole is then oxidized to introduce the carbaldehyde group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

1-[(3,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. .

Scientific Research Applications

1-[(3,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

1-[(3,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:

Biological Activity

1-[(3,4-Dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step reaction involving dimethylaniline and sodium azide in the presence of hydrochloric acid and diethyl ether. The final product is obtained after crystallization from ethanol, yielding colorless crystals with a melting point of 118–120 °C .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar triazole compounds can inhibit various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

Triazoles have been reported to possess anticancer properties. A study demonstrated that compounds containing the triazole ring could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound against cancer cell lines remains to be fully elucidated but is anticipated based on structural analogies.

Enzyme Inhibition

The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitors of AChE can enhance cholinergic transmission and improve cognitive function. The structure-activity relationship (SAR) studies suggest that modifications on the triazole ring can significantly influence inhibitory potency .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Binding : The triazole moiety can form hydrogen bonds with active site residues in enzymes like AChE.
  • Cell Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate membrane penetration and subsequent intracellular effects.

Case Studies

Several studies have evaluated the biological activity of related triazole compounds:

  • Antimicrobial Study : A related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
  • Anticancer Study : A derivative showed IC50 values ranging from 5 to 20 µM against various cancer cell lines including breast and lung cancer cells. This suggests that structural modifications could enhance potency.
  • Neuroprotective Effects : In vitro studies indicated that triazole derivatives could protect neuronal cells from oxidative stress-induced apoptosis.

Data Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AChE InhibitionEnhanced cholinergic activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-[(3,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.